molecular formula C22H24N6O2 B11593382 N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11593382
M. Wt: 404.5 g/mol
InChI Key: YLHSODHLVFTUAD-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the tetrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the methoxyphenyl, methyl, and isopropylphenyl groups. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may introduce new functional groups into the molecule .

Scientific Research Applications

N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

  • N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLPHENYL)]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(ETHYLPHENYL)]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-13(2)15-9-11-16(12-10-15)20-19(14(3)23-22-25-26-27-28(20)22)21(29)24-17-7-5-6-8-18(17)30-4/h5-13,20H,1-4H3,(H,24,29)(H,23,25,27)

InChI Key

YLHSODHLVFTUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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